![molecular formula C17H23BrN2O2 B6135286 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. BPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of ion channels. 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has been shown to bind to a specific site on the N-type calcium channel, which may contribute to its ability to modulate neurotransmitter release.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic applications in the treatment of Parkinson's disease. 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has also been shown to affect the function of ion channels, including the N-type calcium channel and the GABA(A) receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine in lab experiments is its ability to modulate neurotransmitter release. This makes it a useful tool for studying the function of neurotransmitter systems in the brain. However, 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is a complex compound that requires specialized equipment and expertise to synthesize and use in experiments. Additionally, the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is not fully understood, which may limit its potential applications in research.
Zukünftige Richtungen
There are several potential directions for future research on 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine. One area of interest is the development of more efficient synthesis methods for 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine, which would make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine and its potential therapeutic applications. Finally, more research is needed to explore the potential applications of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This compound is then reacted with cyclopentylpiperazine in the presence of a catalyst to produce 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine. The synthesis of 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has been extensively studied for its potential use in medical research. It has been shown to have a range of biological effects, including the ability to modulate neurotransmitter release and affect the function of ion channels. 1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c18-14-5-7-16(8-6-14)22-13-17(21)20-11-9-19(10-12-20)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOWFWXCXJAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.